molecular formula C32H37NO B2806885 1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol CAS No. 939893-44-4

1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol

Cat. No.: B2806885
CAS No.: 939893-44-4
M. Wt: 451.654
InChI Key: JBRSKCVIBUOUOV-GFTXTJKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol is a sophisticated organic compound with a complex structure. The compound consists of a piperidine ring substituted with benzyl and two (E)-(4-isopropylphenyl)methylidene groups, indicating a highly substituted and functionalized molecular framework. Compounds like this find applications in medicinal chemistry due to their structural versatility and potential biological activities.

Preparation Methods

The synthesis of 1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol involves multi-step organic reactions. The reaction begins with the functionalization of a piperidine ring, followed by successive steps to introduce the benzyl group and the (4-isopropylphenyl)methylidene substituents. Common reagents used in these processes include alkylating agents, reducing agents, and various catalysts to facilitate the reactions. Industrial synthesis may employ optimized conditions, including temperature control, solvent selection, and purification techniques, to yield the desired compound efficiently.

Chemical Reactions Analysis

1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol can undergo several types of chemical reactions:

  • Oxidation: : Typically involves agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas can reduce double bonds or other reducible functional groups.

  • Substitution: : Nucleophilic or electrophilic reagents, such as halides or organolithiums, can replace certain groups within the molecule. Major products formed depend on the specific reaction conditions and reagents used, but functional derivatives of the original compound are commonly observed.

Scientific Research Applications

This compound is notable in various research fields:

  • Chemistry: : It serves as an intermediate in the synthesis of other complex molecules and functional materials.

  • Biology: : Investigated for its interactions with biological macromolecules, potentially influencing protein binding or enzyme activity.

  • Medicine: : Explored for potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Industry: : Utilized in the development of advanced materials, including polymers and nanomaterials, owing to its structural attributes.

Mechanism of Action

The compound's mechanism of action is determined by its interaction with molecular targets, such as receptors, enzymes, or other proteins. The benzyl and isopropylphenyl groups may contribute to binding affinity, while the piperidinol moiety can influence the overall biological activity. Pathways involved often include signal transduction cascades, metabolic processes, or direct modulation of cellular functions.

Comparison with Similar Compounds

When compared with other piperidinol derivatives:

  • 3,5-dimethyl-4-piperidinol: : Simpler structure with potentially differing biological activity and synthetic accessibility.

  • 1-benzyl-3,5-dimethyl-4-piperidinol: : Similar substitution pattern but with methyl groups instead of isopropylphenyl, impacting chemical behavior and application scope.

  • 3,5-bis[(E)-(4-methylphenyl)methylidene]-4-piperidinol: : Close structural analog with methylphenyl substitutions, differing in steric and electronic properties

Properties

IUPAC Name

(3E,5E)-1-benzyl-3,5-bis[(4-propan-2-ylphenyl)methylidene]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO/c1-23(2)28-14-10-25(11-15-28)18-30-21-33(20-27-8-6-5-7-9-27)22-31(32(30)34)19-26-12-16-29(17-13-26)24(3)4/h5-19,23-24,32,34H,20-22H2,1-4H3/b30-18+,31-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRSKCVIBUOUOV-GFTXTJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)C(C)C)C2O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)/C=C\2/C(/C(=C/C3=CC=C(C=C3)C(C)C)/CN(C2)CC4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.